![molecular formula C8H13NO B1267877 1-Azabicyclo[3.3.1]nonan-4-one CAS No. 61108-24-5](/img/structure/B1267877.png)
1-Azabicyclo[3.3.1]nonan-4-one
Overview
Description
1-Azabicyclo[3.3.1]nonan-4-one is a chemical compound with the molecular formula C8H13NO . It belongs to a class of compounds known as piperidones . It is used in the synthesis of various biologically significant compounds .
Synthesis Analysis
The synthesis of 1-Azabicyclo[3.3.1]nonan-4-one has been reported in several studies . For instance, one study reported a three-step synthesis of the 2-azabicyclo[3.3.1]nonane ring system from simple pyrroles, employing a combined photochemical/palladium-catalysed approach .
Molecular Structure Analysis
The molecular structure of 1-Azabicyclo[3.3.1]nonan-4-one has been analyzed in several studies . The compound has a molecular weight of 139.195 Da and a monoisotopic mass of 139.099716 Da .
Chemical Reactions Analysis
1-Azabicyclo[3.3.1]nonan-4-one has been involved in various chemical reactions. For example, it has been used in the oxidation of alcohols to afford the corresponding carbonyl compounds . A study also reported a radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Azabicyclo[3.3.1]nonan-4-one have been reported in several sources . The compound has a molecular weight of 139.19 g/mol .
Scientific Research Applications
Antibacterial and Antifungal Activities
The 1-Azabicyclo[3.3.1]nonan-4-one derivatives have been synthesized and studied for their antibacterial and antifungal activities . These compounds have shown significant activities against various bacterial and fungal strains .
Anticancer Properties
The bicyclo [3.3.1]nonane moiety, which is predominant in many biologically active natural products, has been found to have potential anticancer properties . Many derivatives of bicyclo [3.3.1]nonane are being researched for their use as potent anticancer entities .
Asymmetric Catalysis
Bicyclo [3.3.1]nonane derivatives are attractive to researchers for use in asymmetric catalysis . This application is important in the field of synthetic chemistry, where the creation of chiral molecules is often necessary.
Ion Receptors
These compounds have also found applications as ion receptors . Ion receptors are molecules that can bind and transport ions across cell membranes, playing a crucial role in biological processes.
Metallocycles
Bicyclo [3.3.1]nonane derivatives have been used in the construction of metallocycles . Metallocycles are cyclic compounds that contain a metal atom in the ring. They have a wide range of applications in catalysis, materials science, and medicinal chemistry.
Aerobic Oxidation of Alcohols
9-Azabicyclo [3.3.1]nonane N-oxyl (ABNO) may be employed for the aerobic oxidation of alcohols . This is a greener alternative to traditional oxidation methods, which often require harsh conditions or toxic reagents.
Antithrombic and Anti-inflammatory Properties
The diazabicyclo [3.3.1]nonan-9-one skeleton is present in the lupin alkaloids, and their derivatives possess important biological activities including antithrombic and anti-inflammatory properties .
Neuroleptic and Hypotensive Properties
These compounds also exhibit neuroleptic and hypotensive properties . Neuroleptics are used to manage psychosis, particularly in schizophrenia and bipolar disorder, while hypotensive agents are used to treat high blood pressure .
Future Directions
Future research directions for 1-Azabicyclo[3.3.1]nonan-4-one include exploring its potential in the synthesis of biologically active compounds . For instance, a study reported a radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework, which can be extended with appropriate functionalities to synthesize many alkaloids .
Mechanism of Action
Target of Action
1-Azabicyclo[3.3.1]nonan-4-one is a complex organic compound that has been found to have significant biological activity .
Mode of Action
The exact mode of action of 1-Azabicyclo[33It’s known to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that it may interact with its targets by facilitating redox reactions.
Biochemical Pathways
The specific biochemical pathways affected by 1-Azabicyclo[33It’s known that similar structures are involved in various biological activities, suggesting that they may affect multiple pathways .
Result of Action
The molecular and cellular effects of 1-Azabicyclo[33Compounds with similar structures have been found to exhibit significant activities against bacterial and fungal strains , suggesting that 1-Azabicyclo[3.3.1]nonan-4-one may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Azabicyclo[33It’s known that the compound can catalyze oxidation reactions efficiently , suggesting that its activity may be influenced by the presence of specific reactants and conditions in its environment.
properties
IUPAC Name |
1-azabicyclo[3.3.1]nonan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(8)6-9/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFJJNGLNXXSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329159 | |
| Record name | 1-Azabicyclo[3.3.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[3.3.1]nonan-4-one | |
CAS RN |
61108-24-5 | |
| Record name | 1-Azabicyclo[3.3.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these compounds interact with muscarinic receptors and what are the downstream effects?
A1: The research by [] demonstrates that C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones, particularly those derived from 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes, act as antagonists at human muscarinic receptors (M1-M5). While the exact binding mechanism isn't fully elucidated, the study suggests these compounds compete with acetylcholine, the endogenous agonist, for binding sites on these receptors. This competitive antagonism inhibits the downstream signaling cascades usually activated by acetylcholine binding.
Q2: Can you elaborate on the structure-activity relationship (SAR) findings for these compounds?
A2: The research by [] highlights the importance of both the 1-azabicyclo[3.3.1]nonan-4-one core and the C(8) substituent for potent muscarinic receptor antagonism. Specifically, the exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene derivative displayed significantly higher affinity for all five muscarinic receptor subtypes compared to compounds lacking either the bicyclic core or the specific C(8) substitution. This suggests that both structural elements are crucial for optimal interaction with the muscarinic receptors and contribute to the compound's overall antagonistic activity.
Q3: What analytical techniques were employed to characterize these compounds?
A3: The research by [] utilized Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, as a key tool for structural characterization. The researchers identified diagnostic ¹³C NMR signals that allowed them to determine the orientation (cis or trans) of the substituent at the C(8) position of the 1-azabicyclo[3.3.1]nonan-4-one derivatives. This highlights the importance of NMR spectroscopy in understanding the stereochemistry of these compounds, which is likely to be relevant to their biological activity and interactions with muscarinic receptors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


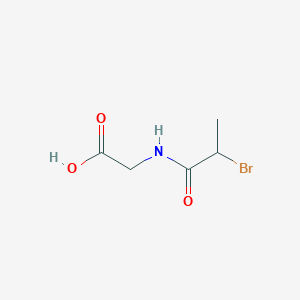
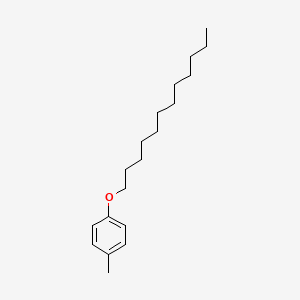
![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)
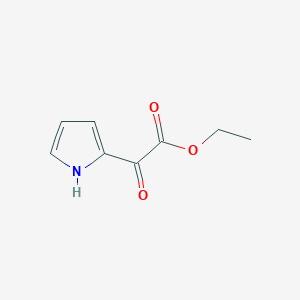
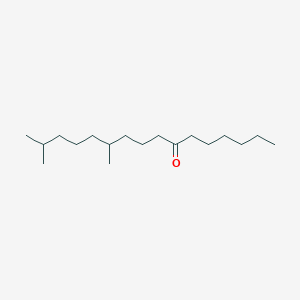
![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)
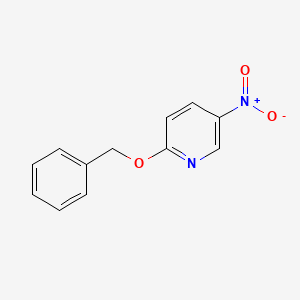
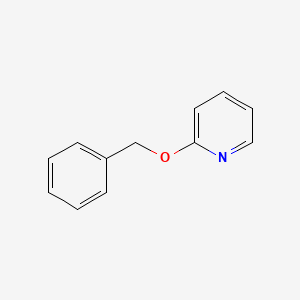
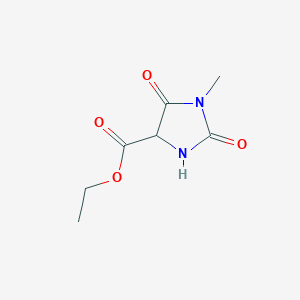
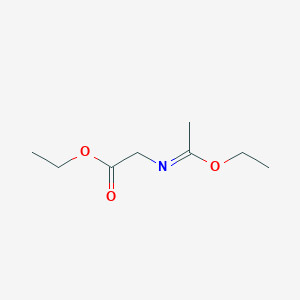

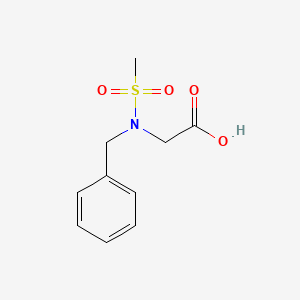
![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)